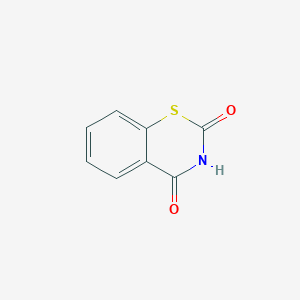

2H-1,3-Benzothiazine-2,4(3H)-dione

Descripción general

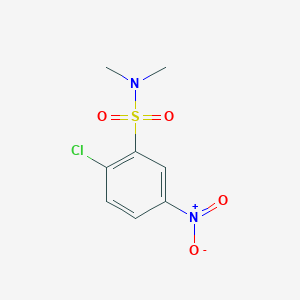

Descripción

2H-1,3-Benzothiazine-2,4(3H)-dione is a chemical compound. There are several variants of this compound, such as 3-(p-chlorophenyl)-2H-1,3-benzothiazine-2,4(3H)-dithione , 3-(p-METHOXYPHENYL)-2H-1,3-BENZOTHIAZINE-2,4(3H)-DITHIONE , and 3-(o-METHOXYPHENYL)-2H-1,3-BENZOTHIAZINE-2,4(3H)-DITHIONE .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The exact process can vary depending on the specific variant of the compound .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR) and ultraviolet-visible spectroscopy (UV-Vis) .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions and reactants used .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various methods, including FTIR and UV-Vis spectroscopy .Aplicaciones Científicas De Investigación

Structural Analysis

The structure of derivatives of 2H-1,3-Benzothiazine-2,4(3H)-dione, such as Droxicam, has been studied using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods have helped in understanding the conformation and spatial arrangement of molecules like Droxicam, which is vital in drug design and understanding molecular interactions (Frigola, 1988).

Synthesis of New Derivatives

Research has focused on synthesizing new sulfur-containing derivatives of this compound. The creation of spiro benzothiazineindoles, for instance, represents a novel class of compounds with potential applications in various fields, including pharmaceuticals (Jain & Vajpei, 1992).

Microwave Irradiation in Synthesis

The use of microwave irradiation in the synthesis of trifluoromethyl substituted derivatives of this compound has shown advantages in terms of reduced time, higher selectivity, yield, and purity compared to traditional methods. This approach could be significant in streamlining the synthesis process of these compounds (Dandia, Saha, & Shivpuri, 1997).

Electrochemical Studies

Electrochemical studies, such as voltammetry, have been conducted on derivatives of this compound. These studies are crucial in understanding the redox properties of these compounds, which can have implications in fields like sensor development and material science (Yari & Bagheri, 2009).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and tested for their antimicrobial activities. This research is significant in the development of new antibacterial and antifungal agents, contributing to the ongoing fight against drug-resistant pathogens (Jat et al., 2006).

Innovative Synthesis Techniques

New methods for synthesizing 4H-1,4-benzothiazines have been developed, showing the versatility and scope of reactions involving this compound derivatives. These methods contribute to the field of synthetic chemistry by providing new pathways for creating complex molecules (Miyano, Abe, Sumoto, & Teramoto, 1976).

Application in Sensor Development

Derivatives of this compound have been used in the development of sensors, particularly for the detection of metal ions. This application is significant in environmental monitoring and industrial processes (Yari, Azizi, & Kakanejadifard, 2006).

Mecanismo De Acción

Mode of Action

It’s known that various benzothiazines possess anti-inflammatory, antimicrobial, and antiproliferative properties . This suggests that they interact with their targets to modulate these biological processes.

Biochemical Pathways

Given the known biological activities of benzothiazines, it can be inferred that they likely interact with pathways related to inflammation, microbial growth, and cell proliferation .

Result of Action

Given the known biological activities of benzothiazines, it can be inferred that they likely result in reduced inflammation, inhibited microbial growth, and suppressed cell proliferation .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2H-1,3-Benzothiazine-2,4(3H)-dione has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit inhibitory activity against monoamine oxidase enzymes (MAO A and MAO B) . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell function by interacting with various cell signaling pathways and affecting gene expression . For instance, it has been found to exhibit antioxidant effects, suggesting a potential role in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . For example, it has been found to interact with the active site of monoamine oxidase enzymes, leading to enzyme inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been fully elucidated. It is known that the compound exhibits activity in the lower micromolar range .

Metabolic Pathways

It is known that the compound interacts with monoamine oxidase enzymes, which play a crucial role in the metabolism of different biogenic amines along with some neurotransmitters .

Propiedades

IUPAC Name |

1,3-benzothiazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQGCATXOBZJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393079 | |

| Record name | 2H-1,3-Benzothiazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10512-65-9 | |

| Record name | 2H-1,3-Benzothiazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-(6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-C]pyridazin-3-YL)-N3-(7-(pyrrolidin-1-YL)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-YL)-1H-1,2,4-triazole-3,5-diamine](/img/structure/B3045254.png)

![Imidazo[1,2-a]pyridine-3-methanol, 2-(4-chlorophenyl)-6-methyl-](/img/structure/B3045258.png)

dimethylsilane](/img/structure/B3045270.png)